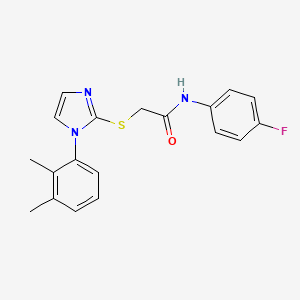

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Description

This compound is a thioether-linked acetamide derivative featuring a 1-(2,3-dimethylphenyl)-1H-imidazole core and a 4-fluorophenyl acetamide moiety. Its molecular formula is C₁₉H₁₈FN₃OS, with a molecular weight of 363.43 g/mol. The structure combines aromatic and heterocyclic elements, with the 2,3-dimethylphenyl group contributing steric bulk and the 4-fluorophenyl group introducing electron-withdrawing effects. The thioether bridge (-S-) enhances metabolic stability compared to ether or amine linkages, while the acetamide group facilitates hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBNUGSVAFFCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: Finally, the thioether-imidazole intermediate is reacted with 4-fluoroaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Research: It can be used to study the biological pathways involving imidazole and thioether groups.

Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme. The thioether group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with its analogs:

Key Findings from Structural and Functional Comparisons

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., -F in the target compound, -Cl in compound 4) enhance binding to targets like viral entry proteins or enzymes through halogen bonds .

- Nitro groups (e.g., 9j) increase polarity and cytotoxicity but may reduce bioavailability due to higher melting points and lower solubility .

Hydroxymethyl substituents (e.g., in ’s compound) improve aqueous solubility, a critical factor for drug-likeness .

Thioether vs. Other Linkers :

- Thioethers in these compounds offer oxidative stability compared to ethers or amines, as seen in pesticide analogs (). However, sulfur-containing compounds may still undergo metabolic sulfoxidation .

Biological Activity Trends: Imidazole-thioether-acetamide hybrids with bulky aromatic groups (e.g., naphthyl in ) show enhanced antimicrobial activity due to hydrophobic interactions with microbial membranes . Cytotoxic derivatives (e.g., 9j, 9m) often feature extended conjugated systems (quinoline, benzoimidazole), which may intercalate DNA or inhibit topoisomerases .

Biological Activity

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's IUPAC name is 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide. It has a molecular formula of C19H18FN3OS and a molar mass of 357.43 g/mol. The structure features an imidazole ring linked to a thioether and an acetamide moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to act as a bioisostere in drug design, particularly in modulating receptor activity. Research indicates that compounds with imidazole structures can enhance binding affinity to GABA-A receptors, potentially leading to anxiolytic effects .

Target Interactions

- GABA-A Receptors : The compound may act as a positive allosteric modulator (PAM), enhancing the effects of GABA at the receptor site.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .

Biological Activity Data

Numerous studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.

Case Studies

- Anticancer Activity : A study demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism involves the inhibition of key enzymes that facilitate tumor growth .

- Neuropharmacological Effects : Research on related compounds suggests that they may enhance cognitive function and reduce anxiety by modulating GABAergic transmission .

Synthetic Routes

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:

- Step 1 : Preparation of the imidazole ring.

- Step 2 : Introduction of the thioether linkage.

- Step 3 : Formation of the acetamide group.

This synthetic pathway allows for high yields and purity, which are critical for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.